molecular formula C12H12FN3OS B2544259 2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide CAS No. 1118821-68-3

2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide

Cat. No.: B2544259
CAS No.: 1118821-68-3
M. Wt: 265.31
InChI Key: LSYAENDFRBMMPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide has several scientific research applications, including:

  • **

Biological Activity

The compound 2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12FN3OSC_{12}H_{12}FN_{3}OS with a molecular weight of 265.31 g/mol. The compound features a fluorophenyl group and a sulfanyl linkage, which are critical for its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂FN₃OS
Molecular Weight265.31 g/mol
CAS Number1118821-68-3
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The presence of the fluorophenyl group enhances its interaction with microbial targets, leading to significant antibacterial and antifungal activities.

Case Study: Antibacterial Effects
In a study assessing various imidazole derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM, indicating potent antibacterial properties .

The mechanism of action for this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacterial cells. This dual mechanism contributes to its bactericidal effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications in the fluorophenyl group or the sulfanyl linkage can significantly influence the compound's potency and selectivity.

Key Findings:

  • Substituents on the imidazole ring can enhance lipophilicity, improving cell membrane penetration.
  • The introduction of electron-withdrawing groups (like fluorine) increases antimicrobial activity by stabilizing the transition state during enzyme inhibition .

Therapeutic Applications

The promising biological activities suggest potential therapeutic applications in treating infections caused by resistant bacterial strains. The compound's ability to combat biofilm formation further enhances its therapeutic profile.

Antifungal Activity

Preliminary investigations have also indicated antifungal properties against Candida species, with comparable efficacy to established antifungal agents like fluconazole .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines have shown that this compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-7(11(14)17)18-12-15-6-10(16-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYAENDFRBMMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=NC=C(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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